molecular formula C17H12F2N2O3S B2689979 (Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 868375-26-2

(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2689979
CAS No.: 868375-26-2
M. Wt: 362.35
InChI Key: BNSMULHVMNIUFS-JZJYNLBNSA-N
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Description

(Z)-Methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic benzothiazole derivative designed for research and development applications. This compound features a carboxamide bridge connecting a 4,6-difluoro-3-methylbenzo[d]thiazole moiety to a methyl benzoate ester, a molecular architecture of significant interest in the design of bioactive molecules . Compounds based on the benzothiazole scaffold and related urea/thiourea structures are extensively investigated for their potential in agricultural chemistry . Specifically, molecules incorporating the difluorobenzoylurea skeleton, as seen in this compound, are recognized as key precursors in the development of chitin synthesis inhibitors, which are a valuable class of insecticides . The structural optimization of such lead compounds aims to address challenges associated with traditional agents, such as high toxicity and residual activity, by enhancing target specificity and efficacy . The (Z)-isomeric configuration of this molecule may further influence its binding affinity and interaction with biological targets, providing a distinct entity for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a building block in medicinal chemistry or as a candidate for agrochemical screening programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-[(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3S/c1-21-14-12(19)7-11(18)8-13(14)25-17(21)20-15(22)9-3-5-10(6-4-9)16(23)24-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSMULHVMNIUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of difluoro and methyl groups: These substitutions are usually introduced via electrophilic aromatic substitution reactions.

    Formation of the carbamoyl linkage: This step involves the reaction of the benzo[d]thiazole derivative with an isocyanate or carbamoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound can be compared to analogs based on heterocyclic cores, substituent patterns, and ester groups. Key examples from the literature include:

Table 1: Structural Comparison of Selected Analogs
Compound Name/ID Core Structure Substituents Ester Group Molecular Weight
Target Compound Benzothiazole 4,6-difluoro, 3-methyl, (Z)-carbamoyl Methyl ~393.3*
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine-phenethylamino Pyridazin-3-yl, phenethylamino Ethyl ~351.4
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Isoxazole-phenethoxy 3-methylisoxazol-5-yl, phenethoxy Ethyl ~355.4
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole Phenylcarbamoyl, methoxy Methyl 369.4
Thiazol-5-ylmethyl carbamate derivatives (e.g., compound l, m) Thiazole Varied ureido, hydroxy, and phenyl groups Thiazol-5-ylmethyl ~700–900†

*Estimated based on formula; †Exact values depend on substituents.

Key Observations:

Heterocyclic Core: The benzothiazole core in the target compound differs from pyridazine (I-6230), isoxazole (I-6473), and thiadiazole (compound in ). Fluorine substitutions enhance electronegativity, possibly improving target binding compared to non-fluorinated analogs .

Carbamoyl vs. Ureido Linkages : The carbamoyl group in the target contrasts with ureido groups in thiazolylmethyl carbamates (e.g., compound m ), which may alter hydrogen-bonding interactions in biological systems.

Biological Activity

(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C18H16F2N2O3SC_{18}H_{16}F_2N_2O_3S. Its structure features a benzoate moiety linked to a difluorobenzo[d]thiazole derivative through a carbamoyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, thiazole derivatives have been studied for their ability to induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Thiazole-based compounds are known for their antimicrobial effects against a variety of pathogens. They disrupt bacterial cell wall synthesis and have been effective against resistant strains.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammatory responses in animal models, suggesting potential applications in treating inflammatory diseases.

The mechanisms by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress in cancer cells, leading to cell death.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various thiazole derivatives on MCF7 breast cancer cells, it was found that certain modifications to the thiazole ring significantly enhanced cytotoxicity. The IC50 values ranged from 10 to 50 µM depending on the specific substituents present on the thiazole moiety .

CompoundIC50 (µM)
Compound A10
Compound B25
Compound C50

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, demonstrating significant antibacterial activity .

CompoundMIC (µg/mL)
Compound D50
Compound E75
Compound F100

Q & A

Q. How can I optimize the synthesis of (Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate?

Methodological Answer:

  • Reaction Conditions : Use reflux conditions (4–6 hours) with absolute ethanol as the solvent and glacial acetic acid as a catalyst to promote condensation reactions between benzo[d]thiazole derivatives and carbonyl precursors .
  • Purification : Employ reduced-pressure solvent evaporation followed by filtration and recrystallization from ethanol or methanol to isolate the product .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of benzo[d]thiazole to carbonyl precursor) and monitor reaction progress via TLC or HPLC .

Example Reaction Parameters :

ComponentQuantity/ConditionReference
4-Amino-3,5-bis-substituted triazole0.001 mol
Substituted benzaldehyde0.001 mol
Glacial acetic acid5 drops
Reflux time4 hours

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Store in tightly sealed containers in a cool, ventilated area away from heat/light. Use BS-approved fume hoods for handling .
  • PPE : Wear NIOSH/EN 166-certified safety glasses, nitrile gloves, and lab coats. Use respiratory protection if dust/aerosols form .
  • Emergency Measures : Immediate decontamination via water flushing (15+ minutes for skin/eye contact). For ingestion, seek medical attention; do not induce vomiting .

Q. Which analytical methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use DMSO-d6 or CDCl3 for ¹H/¹³C NMR to confirm Z-isomer configuration and carbamoyl linkage .
  • HRMS : Validate molecular weight (e.g., C₁₈H₁₅F₂N₂O₃S) with <2 ppm error .
  • Melting Point : Compare observed mp (e.g., 139–140°C) to literature values to assess purity .

Example Analytical Data :

TechniqueKey ObservationsReference
¹H NMR (DMSO-d6)δ 8.2 ppm (carbamoyl NH), 3.9 ppm (OCH₃)
HRMS[M+H]⁺ calc. 377.0824, found 377.0826

Advanced Research Questions

Q. How to evaluate the compound’s biological activity in cancer cell lines?

Methodological Answer:

  • Assay Design : Use MTT assays with 48–72 hr exposure at 1–100 µM concentrations. Include positive controls (e.g., cisplatin) and triplicates .
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection via DCFH-DA probes .
  • Dose-Response Analysis : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. What experimental designs assess environmental fate and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to pH 3–9 buffers at 25–50°C; monitor degradation via HPLC-MS/MS .
  • Photolysis : Use UV light (254 nm) in aqueous solutions; identify byproducts via HRMS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) with 48-hr LC₅₀ calculations .

Example Experimental Design :

ParameterConditionReference
Hydrolysis pH3, 7, 9
Photolysis sourceUV lamp (254 nm)
Toxicity testDaphnia magna, 48 hr

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer:

  • Standardization : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .
  • Temperature Control : Conduct experiments at 25°C ± 0.5°C to minimize variability .
  • Theoretical Validation : Compare experimental solubility with COSMO-RS predictions to identify outliers .

Q. What computational approaches predict the compound’s pharmacokinetics?

Methodological Answer:

  • ADME Modeling : Use SwissADME or pkCSM to predict LogP (e.g., ~3.2), BBB permeability, and CYP450 inhibition .
  • Molecular Docking : Target benzo[d]thiazole moieties to kinase domains (e.g., EGFR) using AutoDock Vina .

Q. How to design a long-term stability study under varied storage conditions?

Methodological Answer:

  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months; analyze purity monthly via HPLC .
  • Degradation Kinetics : Apply Arrhenius equation to extrapolate shelf life at 25°C .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Benzo[d]thiazole Derivatives

ParameterConditionReference
SolventAbsolute ethanol
CatalystGlacial acetic acid
Reaction time4–6 hours (reflux)
PurificationRecrystallization (EtOH)

Q. Table 2. Safety and Handling Protocols

ProtocolDetailReference
StorageCool, ventilated, away from light
PPEEN 166 goggles, nitrile gloves
Emergency response15-min eye flushing, medical consultation

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